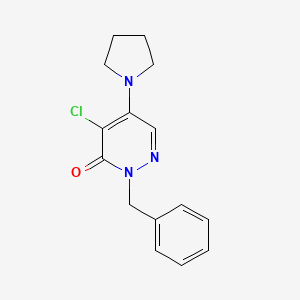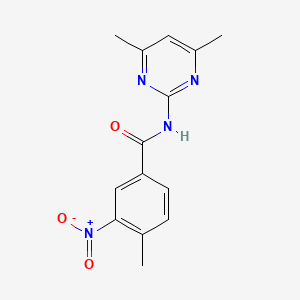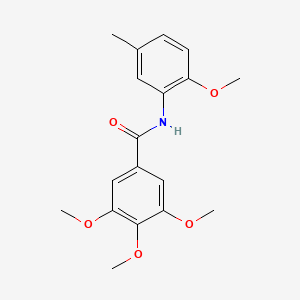
2-benzyl-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Pyridazinone derivatives are synthesized through various methods, including the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol. These methods result in the formation of pyridazinones, which can then be converted to chloro derivatives through the action of phosphoryl chloride. The chloro derivatives can further react with aromatic amines to form new compounds. Such synthetic pathways highlight the versatility and reactivity of the pyridazinone core structure in producing a range of derivatives with potential biological activities (Alonazy, Al-Hazimi, & Korraa, 2009).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized using various spectroscopic techniques such as 1H and 13C NMR, mass spectra, and sometimes X-ray crystallography. These studies provide detailed information on the molecular geometry, electron distribution, and chemical environment of atoms within the compound, essential for understanding its reactivity and interactions with biological targets. For example, a study on a pyrrole derivative related to pyridazinones utilized spectroscopic techniques and density functional theory (DFT) to predict spectral and geometrical data, showing the importance of structural analysis in understanding chemical properties (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions that modify their structure and functional groups, affecting their chemical properties and potential applications. These reactions include chlorination, amination, and cycloadditions, which can introduce new functional groups or change the compound's molecular geometry. Such transformations are crucial for tailoring the chemical properties of pyridazinones for specific applications, including their biological activity (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the compound's formulation, stability, and application in various fields. For instance, the crystalline modifications of a compound can affect its solubility and, consequently, its bioavailability and efficacy as a pharmaceutical agent. Chromatographic techniques are often used to separate and analyze the physical properties of these compounds (Dulak, Kovač, & Rapos, 1967).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as reactivity, stability, and interactions with other molecules, are critical for their potential applications in chemical synthesis and as bioactive molecules. Studies often focus on the reactivity of the pyridazinone core with various reagents to synthesize novel compounds with desired biological or chemical properties. These studies are crucial for developing new drugs, agrochemicals, and materials (Soliman & El-Sakka, 2011).
属性
IUPAC Name |
2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-14-13(18-8-4-5-9-18)10-17-19(15(14)20)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJFGEPYLYELTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)
![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)